9-Methyl-2-nitro-9H-fluorene
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Overview
Description
9-Methyl-2-nitro-9H-fluorene is an organic compound with the molecular formula C14H11NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a methyl group at the 9th position and a nitro group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2-nitro-9H-fluorene typically involves nitration of 9-Methyl-9H-fluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2nd position of the fluorene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed:
Reduction: 9-Methyl-2-amino-9H-fluorene.
Oxidation: 9-Carboxy-2-nitro-9H-fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-2-nitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-2-nitro-9H-fluorene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with biomolecules, potentially altering their function.
Comparison with Similar Compounds
2-Nitrofluorene: Similar structure but lacks the methyl group at the 9th position.
9-Methylfluorene: Lacks the nitro group at the 2nd position.
2-Methylfluorene: Has a methyl group at the 2nd position instead of the 9th position.
Uniqueness: 9-Methyl-2-nitro-9H-fluorene is unique due to the presence of both a methyl group at the 9th position and a nitro group at the 2nd position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
66009-02-7 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
9-methyl-2-nitro-9H-fluorene |
InChI |
InChI=1S/C14H11NO2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15(16)17)8-14(9)13/h2-9H,1H3 |
InChI Key |
GWSITHUTDKSDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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